6-Methyl-8-(trifluoromethoxy)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
6-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-7-5-8-3-2-4-15-10(8)9(6-7)16-11(12,13)14/h2-6H,1H3 |
InChI Key |
FNNUMEXLOQVLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Purity Assessment of 6-Methyl-8-(trifluoromethoxy)quinoline
The following technical guide is structured to serve as a definitive protocol for the purity assessment of 6-Methyl-8-(trifluoromethoxy)quinoline . It deviates from standard templates to address the specific physicochemical challenges posed by the lipophilic trifluoromethoxy (
Executive Summary & Compound Profile
6-Methyl-8-(trifluoromethoxy)quinoline is a high-value scaffold in medicinal chemistry, often utilized to modulate metabolic stability via the bioisosteric properties of the
This guide establishes a self-validating analytical workflow to ensure purity exceeds 98.0% , with specific controls for regioisomeric impurities and fluorinated byproducts.
Physicochemical Characterization (Predicted/Typical)
| Property | Value / Characteristic | Impact on Analysis |
| Molecular Formula | Monoisotopic Mass: ~227.06 | |
| LogP (Predicted) | 3.8 – 4.2 | High retention on C18; requires high % organic modifier. |
| pKa (Quinoline N) | ~4.0 – 4.5 | Less basic than unsubstituted quinoline due to |
| Distinct singlet; key for quantifying fluorinated impurities. | ||
| Solubility | Soluble in MeOH, ACN, DCM; Low in Water | Sample prep requires organic diluents. |
Impurity Profiling & Origin Analysis
Understanding the synthesis route is critical for anticipating impurities. This compound is typically synthesized via a Skraup or modified Doebner-Miller reaction using 2-(trifluoromethoxy)-4-methylaniline .
Critical Impurity Classes
-
Regioisomers: If the cyclization of the aniline precursor is not fully regioselective (though 2,4-substitution usually forces closure at the 6-position of the aniline ring, corresponding to the 8-position of the quinoline), trace isomers may exist.
-
Starting Material (Precursor): Residual 2-(trifluoromethoxy)-4-methylaniline. This is toxic and must be quantified.
-
Hydrolysis Byproducts: Under harsh acidic synthesis conditions, the
group can rarely hydrolyze to a phenol ( ), yielding 6-methyl-8-hydroxyquinoline . -
Oxidative Dimers: Quinoline polymerization products (tar) common in Skraup synthesis.
Integrated Analytical Workflow
The following decision tree outlines the logical flow for lot release.
Figure 1: Analytical decision matrix for 6-Methyl-8-(trifluoromethoxy)quinoline release.
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify organic purity and detect aniline precursors. Rationale: A basic mobile phase is preferred for quinolines to maintain the neutral form, improving peak shape and retention. However, standard acidic buffers (Formic Acid) are more compatible with MS detection. We utilize an acidic method here for universality.
-
Instrument: Agilent 1290 Infinity II or equivalent UPLC/HPLC.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus),
, . -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q)
-
B: Acetonitrile (HPLC Grade)[1]
-
-
Gradient:
Time (min) % A % B Flow (mL/min) 0.0 95 5 1.0 15.0 5 95 1.0 20.0 5 95 1.0 20.1 95 5 1.0 | 25.0 | 95 | 5 | 1.0 |
-
Detection: UV Diode Array (DAD).[1] Monitor 254 nm (aromatic) and 220 nm (amide/aniline absorption).
-
Sample Prep: Dissolve 5 mg sample in 10 mL Acetonitrile. Sonicate for 5 mins. Filter through
PTFE filter. -
System Suitability Criteria:
-
Tailing Factor (
): -
Theoretical Plates (
): -
Resolution (
) between main peak and nearest impurity:
-
Protocol B: NMR Spectroscopy
Objective: Specific detection of fluorinated impurities (e.g., hydrolyzed
-
Solvent:
(Chloroform-d) or . -
Internal Standard:
-Trifluorotoluene ( ) or Hexafluorobenzene ( ). -
Parameters:
-
Relaxation Delay (
): (Ensure full relaxation for quantitative integration). -
Scans: 64 – 128.
-
Spectral Width: -20 to -200 ppm.
-
-
Interpretation:
-
Target Peak: Singlet around -57 to -59 ppm (
). -
Impurity Check: Look for shifts around -60 to -63 ppm (potential
degradation or aniline precursor).
-
Protocol C: Residual Solvent Analysis (GC-Headspace)
Objective: Ensure removal of reaction solvents (Toluene, DCM) and recrystallization solvents (Hexane).
-
Column: DB-624 (or equivalent G43 phase),
. -
Carrier Gas: Nitrogen or Helium, 1.0 mL/min constant flow.
-
Oven Program:
(hold 5 min) (hold 5 min). -
Headspace Conditions: Vial incubation at
for 20 mins.
References
-
SIELC Technologies. (2025).[2] Separation of Quinoline on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]
-
Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials. Quest Journals. Available at: [Link]
Sources
An In-depth Technical Guide to Investigating the Biological Targets of 6-Methyl-8-(trifluoromethoxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The specific derivative, 6-Methyl-8-(trifluoromethoxy)quinoline, combines the established biological relevance of the quinoline nucleus with the advantageous physicochemical properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity. While direct experimental data for this particular compound is not extensively available in public literature, its structural motifs strongly suggest a high potential for interaction with key biological targets, particularly within the realm of oncology and infectious diseases. This guide provides a comprehensive framework for the systematic investigation of the biological targets of 6-Methyl-8-(trifluoromethoxy)quinoline, rooted in the established pharmacology of related analogs. We will explore the scientific rationale for prioritizing certain target classes, provide detailed, field-proven experimental protocols for target validation, and present a logical workflow for advancing this compound from a promising chemical entity to a validated lead compound.
Introduction: The Therapeutic Potential of the Quinoline Scaffold
Quinoline derivatives have a rich history in drug discovery, demonstrating a broad spectrum of biological activities.[1][2] This versatility has led to their successful development as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[3][4] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to improve a compound's pharmacokinetic and pharmacodynamic profile. Specifically, the trifluoromethoxy group can enhance metabolic stability, increase membrane permeability, and improve binding affinity to biological targets.[5]
The compound 6-Methyl-8-(trifluoromethoxy)quinoline is a strategic amalgamation of these features. The quinoline core provides a versatile platform for diverse biological interactions, while the trifluoromethoxy group at the 8-position is anticipated to confer favorable drug-like properties. The methyl group at the 6-position may further influence selectivity and potency. This guide will focus on the most probable biological targets for this compound based on the extensive literature on quinoline derivatives.
Hypothesized Biological Targets and Rationale
Based on the established activities of structurally related quinoline compounds, we can hypothesize several high-priority biological target classes for 6-Methyl-8-(trifluoromethoxy)quinoline.
Protein Kinases: A Primary Target Class in Oncology
The quinoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[6][7] Numerous FDA-approved and investigational kinase inhibitors feature a quinoline core, highlighting its importance in cancer therapy.[8][9] Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[10]
Rationale for Prioritization:
-
Structural Precedent: Many potent kinase inhibitors are quinoline derivatives.[6][8]
-
Broad Applicability: Kinase inhibitors are a cornerstone of modern oncology.[10]
-
Potential for High Potency: The quinoline ring can form key interactions within the ATP-binding pocket of various kinases.[7]
Key Signaling Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and is a common target for quinoline-based inhibitors.[10]
-
EGFR Signaling Pathway: The epidermal growth factor receptor is a well-validated target in several cancers, and some quinoline derivatives have shown potent EGFR inhibitory activity.[10]
Experimental Workflows for Target Validation
A systematic and multi-faceted approach is essential to definitively identify and characterize the biological targets of 6-Methyl-8-(trifluoromethoxy)quinoline. The following experimental workflows provide a comprehensive strategy, from initial screening to in-depth mechanistic studies.
Initial Target Class Screening: Kinase Inhibition Profiling
Given the high probability of kinase inhibitory activity, a broad kinase panel screen is the logical first step. This will provide a global view of the compound's selectivity and identify the most promising kinase targets for further investigation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a FRET-based assay)
-
Assay Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate peptide. A fluorescently labeled tracer antibody binds to the phosphorylated substrate, leading to a FRET (Förster Resonance Energy Transfer) signal. Inhibition of the kinase results in a decreased FRET signal.
-
Materials:
-
Recombinant human kinases (a broad panel, e.g., the DiscoverX KINOMEscan™)
-
Kinase-specific substrate peptides
-
ATP
-
Fluorescently labeled tracer antibody
-
6-Methyl-8-(trifluoromethoxy)quinoline (test compound)
-
Staurosporine (positive control for kinase inhibition)
-
DMSO (vehicle control)
-
Assay buffer
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate peptide, and assay buffer to the microplate wells.
-
Add the test compound, positive control, or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature to allow the reaction to proceed.
-
Stop the reaction and add the fluorescently labeled tracer antibody.
-
Incubate to allow for antibody binding.
-
Measure the FRET signal using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Data Presentation:
| Kinase Target | IC50 (nM) of 6-Methyl-8-(trifluoromethoxy)quinoline |
| Kinase A | Experimental Value |
| Kinase B | Experimental Value |
| Kinase C | Experimental Value |
| ... | ... |
Logical Causality: This initial screen is a cost-effective and high-throughput method to narrow down the vast number of potential kinase targets to a manageable few for more detailed follow-up studies. A high-potency and selective "hit" from this screen provides a strong rationale for proceeding with further validation.
Visualization of Kinase Inhibition Assay Workflow:
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Secondary Target Class Exploration: Ion Channel Modulation
Certain quinoline derivatives have been shown to act as ion channel blockers, particularly sodium channels.[11] This presents another plausible avenue for the biological activity of 6-Methyl-8-(trifluoromethoxy)quinoline.
Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade
-
Assay Principle: This technique directly measures the flow of ions through a specific ion channel in the membrane of a single cell. A voltage clamp is used to control the membrane potential, and the resulting current is recorded. A reduction in the current in the presence of the test compound indicates channel blockade.
-
Materials:
-
Cell line expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with Nav1.7)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
6-Methyl-8-(trifluoromethoxy)quinoline (test compound)
-
Tetrodotoxin (positive control for sodium channel blockade)
-
-
Procedure:
-
Culture the cells to an appropriate density.
-
Pull a glass micropipette to form a high-resistance seal with the cell membrane ("giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit sodium currents and record the baseline current.
-
Perfuse the cell with the test compound at various concentrations and record the resulting current.
-
Wash out the compound to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak sodium current at each concentration of the test compound.
-
Calculate the percent block of the current.
-
Determine the IC50 value for the channel blockade.
-
Logical Causality: Patch-clamp electrophysiology is the gold standard for studying ion channel function. A direct demonstration of channel blockade provides definitive evidence of this mechanism of action and can explain potential neuro-modulatory or analgesic effects.[11]
Cell-Based Functional Assays
Once a primary target or target class has been identified through in vitro assays, it is crucial to validate these findings in a more biologically relevant cellular context.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Assay Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell line relevant to the identified kinase target (e.g., A549 lung cancer cells if an EGFR inhibitor is suspected)
-
Cell culture medium and supplements
-
6-Methyl-8-(trifluoromethoxy)quinoline (test compound)
-
Doxorubicin (positive control for cytotoxicity)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate to allow for formazan formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control.
-
Determine the GI50 (the concentration that causes 50% growth inhibition).
-
Visualization of a Putative Signaling Pathway:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The compound 6-Methyl-8-(trifluoromethoxy)quinoline represents a promising chemical entity with a high likelihood of potent biological activity, particularly as a kinase inhibitor. The experimental framework outlined in this guide provides a clear and logical path for the systematic identification and validation of its biological targets. Future research should focus on in-depth mechanistic studies of the most promising targets, including determination of the binding mode through techniques like X-ray crystallography, and evaluation of the compound's efficacy in preclinical animal models of disease. The insights gained from these studies will be instrumental in advancing 6-Methyl-8-(trifluoromethoxy)quinoline through the drug discovery and development pipeline.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Vertex AI Search.
- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem. (n.d.). BenchChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional - Benchchem. (n.d.). BenchChem.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.).
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. (2022). ChemMedChem.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). Molecules.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). ACS Omega.
- Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect. (1998). Arzneimittelforschung.
- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). Journal of Advanced Scientific Research.
- Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. (n.d.). Journal of Medicinal Chemistry.
- 6-(Trifluoromethoxy)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- An Overview: The biologically important quninoline derivatives. (2011). Journal of Applied Pharmaceutical Science.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules.
- Quinoline antimalarials: mechanisms of action and resistance. (n.d.). Trends in Pharmacological Sciences.
- Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. (2026). MESA.
- Scheme 2. Synthesis of 6, 8, and 9. (n.d.).
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). Molbank.
- 6-(Trifluoromethyl)quinoline-8-carboxylic acid. (n.d.). Sigma-Aldrich.
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
- Pharmacology of 8-aminoquinolines. (n.d.). IRIS.
- Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. chemijournal.com [chemijournal.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization of Cell-Based Assays for Lipophilic Scaffolds
Focus Compound: 6-Methyl-8-(trifluoromethoxy)quinoline
Executive Summary & Scientific Rationale
The incorporation of the trifluoromethoxy group (-OCF₃) into the quinoline scaffold represents a high-value strategy in modern medicinal chemistry. 6-Methyl-8-(trifluoromethoxy)quinoline (6-Me-8-OCF3-Q) serves as a quintessential model for "hit-to-lead" optimization, leveraging the "Fluorine Effect" to enhance metabolic stability and membrane permeability.
However, the physicochemical properties that make this molecule attractive—specifically its high lipophilicity (Hansch
This Application Note provides a validated framework for developing robust cellular assays using 6-Me-8-OCF3-Q. Unlike standard small molecules, this scaffold requires specific handling to prevent "brick dust" precipitation and non-specific binding, which often yield false-negative potency data (
The Physicochemical Paradox
-
Advantage: The -OCF₃ group at the C8 position acts as a bioisostere for chlorine but with orthogonal conformational preferences (often lying perpendicular to the aromatic ring), improving selectivity and blocking metabolic oxidation.
-
Challenge: The dramatic increase in LogP requires assay conditions that maintain solubility without compromising cellular health (e.g., DMSO tolerance).
Assay Development Workflow
The following diagram outlines the critical decision matrix for profiling lipophilic quinolines.
Figure 1: Strategic workflow for integrating lipophilic probes into cellular assays. Note the critical solubility checkpoint prior to cytotoxicity testing.
Protocol 1: Compound Management & Solubilization
Objective: To prevent compound precipitation in aqueous culture media, a common failure mode for -OCF₃ substituted quinolines.
Rationale: The trifluoromethoxy group significantly reduces aqueous solubility. Standard serial dilution in media often results in micro-precipitation that is invisible to the naked eye but scatters light and reduces free compound concentration.
Methodology:
-
Stock Preparation: Dissolve 6-Me-8-OCF3-Q in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds and centrifuge at 10,000 x g for 1 minute to ensure no particulate matter remains.
-
Intermediate Dilution (The "Shift" Technique):
-
Avoid: Direct dilution of 10 mM stock into media (e.g., 1:1000).
-
Adopt: Create a 200x intermediate plate in 100% DMSO.
-
-
Acoustic Transfer (Recommended): Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of compound directly into the assay plate containing cells. This ensures the DMSO "shock" is instantaneous and dispersion is rapid.
-
Manual Alternative: If acoustic dispensing is unavailable, perform an intermediate dilution in culture media supplemented with 0.5% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein, preventing the lipophilic quinoline from sticking to the plastic tips and well walls.
Validation Criteria:
-
Measure absorbance at 600nm (OD600) immediately after addition. An increase >0.05 OD units relative to vehicle control indicates precipitation.
Protocol 2: Therapeutic Window Definition (Cytotoxicity)
Objective: Determine the
Rationale: Quinolines can intercalate DNA or disrupt mitochondrial function at high concentrations. The -OCF₃ group enhances membrane penetration, potentially increasing off-target cytotoxicity.[3]
Materials:
-
Cell Line: HepG2 (Metabolic competent) or HEK293.
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.
Step-by-Step Protocol:
-
Seeding: Seed cells at 4,000 cells/well in 384-well white opaque plates. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Treat cells with a 10-point dose-response of 6-Me-8-OCF3-Q (Range: 100 µM to 0.5 nM).
-
Control: 0.5% DMSO (Vehicle) and 10 µM Staurosporine (Positive Kill Control).
-
-
Incubation: Incubate for 48 hours.
-
Detection: Equilibrate plate to room temperature (RT) for 30 mins. Add CellTiter-Glo reagent (1:1 ratio with media). Shake orbitally for 2 mins.
-
Read: Measure Luminescence (Integration time: 0.5s).
Data Interpretation:
-
Calculate
using a 4-parameter logistic fit. -
Go/No-Go Decision: Functional assays must be performed at concentrations <
.
Protocol 3: Target Engagement via CETSA (Cellular Thermal Shift Assay)[4]
Objective: Validate that 6-Me-8-OCF3-Q enters the cell and physically binds to a target protein (e.g., a kinase or receptor), stabilizing it against heat denaturation.
Rationale: For lipophilic compounds, phenotypic effects can sometimes be artifacts of membrane perturbation. CETSA proves specific physical binding in the intracellular environment.
Mechanism Visualization:
Figure 2: CETSA workflow.[4] Ligand binding shifts the protein melting curve (
Step-by-Step Protocol:
-
Preparation: Cultivate cells to 80% confluency. Harvest and resuspend in media at
cells/mL. -
Treatment:
-
Aliquot 1: Treat with 5 µM 6-Me-8-OCF3-Q.
-
Aliquot 2: Treat with DMSO (Vehicle).
-
Incubate for 1 hour at 37°C (allows membrane permeation).
-
-
Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat each tube to a different temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes using a thermal cycler.
-
Cooling: Immediately snap-cool at RT for 3 minutes.
-
Lysis: Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (Liquid N₂ / 25°C water bath) to ensure complete lysis.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Aggregated (unbound/unstable) proteins pellet out; stable (bound) proteins remain in supernatant.
-
Analysis: Analyze supernatant via Western Blot (for specific target) or Mass Spectrometry (for proteome-wide profiling).
Expected Results: If 6-Me-8-OCF3-Q binds the target, the melting curve in the treated sample will shift to the right (higher temperature) compared to DMSO.
Data Summary & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Potency | Serum Binding | The hydrophobic -OCF₃ group binds Albumin in FBS. Repeat assay in Low-Serum (1%) or serum-free media. | |
| High Toxicity | Steep kill curve in CellTiter-Glo. | Membrane Disruption | Compound is acting as a detergent. Verify with CETSA; if no shift, toxicity is non-specific. |
| Variability | High standard deviation between replicates. | "Brick Dust" | Compound precipitated.[5] Switch to acoustic dispensing or add 0.01% Tween-20 to assay buffer. |
References
-
Medicinal Chemistry of the Trifluoromethoxy Group
-
CETSA Methodology
-
Quinoline Scaffold Applications
-
Solubility in Assays
- Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Source: Drug Discovery Today.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal models for testing 6-Methyl-8-(trifluoromethoxy)quinoline efficacy
Application Note & Protocol Guide | Version 2.1
Abstract
This guide outlines the preclinical evaluation strategy for 6-Methyl-8-(trifluoromethoxy)quinoline , a synthetic quinoline derivative designed to leverage the bioisosteric properties of the trifluoromethoxy (
Part 1: Strategic Rationale & Mechanism
The Structural Logic
The design of 6-Methyl-8-(trifluoromethoxy)quinoline addresses two major failure points in quinoline drug discovery: metabolic instability and hematotoxicity .
-
8-Trifluoromethoxy (
): Acts as a lipophilic anchor ( ), increasing membrane permeability into the parasite's digestive vacuole. Crucially, it lacks the nitrogen required for the formation of quinone-imine metabolites, the primary drivers of methemoglobinemia and hemolysis in 8-aminoquinolines. -
6-Methyl Group: Blocks the C6 position, a primary site for Phase I hydroxylation in quinolines, thereby reducing clearance rates.
Mechanistic Pathway & Experimental Flow
The following diagram illustrates the critical path from chemical structure to biological validation.
Caption: Logical workflow for evaluating the compound. The -OCF3 group dictates the transition from PK to specific efficacy models.
Part 2: Pharmacokinetic (PK) Bridging Study
Objective: Before efficacy testing, confirm that the 6-methyl/8-trifluoromethoxy substitutions actually improve oral bioavailability (
Protocol A: Single-Dose Mouse PK
-
Species: Male CD-1 Mice (n=3 per timepoint).
-
Formulation: Due to the lipophilic
group, avoid simple aqueous vehicles.-
Vehicle: 5% DMSO / 5% Solutol HS-15 / 90% Saline (pH 4.5).
-
-
Dosing:
-
IV Arm: 2 mg/kg (Bolus).
-
PO Arm: 10 mg/kg (Oral Gavage).
-
-
Sampling: Tail vein microsampling at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS (MRM mode).
Success Criteria:
-
Oral Bioavailability (
) > 30%. -
Half-life (
) > 4 hours (indicating successful C6 metabolic blocking).
Part 3: Primary Efficacy Model (Malaria)
Method: Peter’s 4-Day Suppressive Test Rationale: This is the industry "Gold Standard" for blood-schizontocidal activity. Since the compound lacks the 8-amino group, it is expected to act primarily on the erythrocytic stage (similar to Chloroquine or Mefloquine) rather than the liver stage.
Experimental Design
-
Parasite: Plasmodium berghei (ANKA strain, Chloroquine-sensitive).
-
Host: Female Swiss Albino mice (18-22g).[1]
-
Group Size: n=5 mice per dose group.
Step-by-Step Protocol
-
Inoculation (Day 0):
-
Passage P. berghei in a donor mouse until parasitemia reaches 20-30%.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Dilute with isotonic saline to
infected erythrocytes per 0.2 mL. -
Inject 0.2 mL IP into all experimental mice.[2]
-
-
Treatment (Day 0 - Day 3):
-
Wait 3 hours post-infection (Day 0) for parasite establishment.
-
Administer Test Compound orally (PO) once daily for 4 consecutive days.[2]
-
Dose Groups: 1, 5, 10, 30 mg/kg.
-
Controls: Vehicle (Negative), Chloroquine 10 mg/kg (Positive).
-
-
Readout (Day 4):
-
Prepare thin blood smears from tail vein.[3]
-
Fix with methanol (1 min) and stain with 10% Giemsa (20 min).
-
Count infected RBCs per 1,000 total RBCs under oil immersion (100x).
-
Data Analysis & Visualization
Calculate % Suppression using the formula:
Result Interpretation Table:
| % Suppression | Classification | Action |
| < 30% | Inactive | Discontinue |
| 30 - 50% | Moderate | Optimize formulation/dose |
| > 50% | Active | Proceed to ED50 determination |
| > 90% | Highly Active | Proceed to Safety/Liver Models |
Part 4: Secondary Efficacy (Liver Stage Differentiation)
Method: Causal Prophylaxis Test (P. yoelii) Rationale: To determine if the 8-trifluoromethoxy group retains any of the liver-clearing properties of 8-aminoquinolines without the toxicity.
Protocol Summary
-
Infection: Inoculate mice IV with P. yoelii sporozoites (dissected from Anopheles mosquitoes).
-
Dosing: Administer compound 2 hours before infection and daily for 3 days.
-
Readout: Monitor blood smears from Day 4 to Day 14.
-
Result: Absence of blood-stage parasitemia implies the compound successfully killed the liver schizonts (Causal Prophylaxis).
Part 5: Safety Evaluation (Hemotoxicity)
Critical Differentiation: The commercial value of 6-Methyl-8-(trifluoromethoxy)quinoline lies in its potential lack of hemolytic toxicity compared to Primaquine.
Protocol: In Vivo Hemolysis Assay
-
Model: G6PD-deficient Humanized Mouse (NOD/SCID engrafted with G6PD-deficient human RBCs) is ideal, but standard C57BL/6 mice can be used for preliminary oxidative stress screening.
-
Dosing: High dose (e.g., 50 mg/kg) for 7 days.
-
Biomarkers:
-
Methemoglobin (MetHb): Quantify using spectrophotometry (Evelyn-Malloy method).
-
Reticulocyte Count: Increases indicate compensatory erythropoiesis (response to hemolysis).
-
Urine Color: Check for hemoglobinuria (dark urine).
-
Comparative Safety Workflow
Caption: Decision tree for evaluating hemolytic potential. Low MetHb is the key differentiator.
References
-
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link
-
Peters, W. (1975). "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity." Annals of Tropical Medicine & Parasitology. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Marcsisin, S. R., et al. (2014). "Primaquine-induced hemolytic toxicity in mice deficient in glucose-6-phosphate dehydrogenase." Antimicrobial Agents and Chemotherapy.[4] Link
-
Baird, J. K. (2019). "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews. Link
Sources
- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Bioanalysis of 6-Methyl-8-(trifluoromethoxy)quinoline in Biological Matrices via LC-MS/MS
This Application Note is designed as a comprehensive technical guide for the bioanalysis of 6-Methyl-8-(trifluoromethoxy)quinoline , a lipophilic New Chemical Entity (NCE) potentially utilized as a scaffold in antimalarial or anticancer drug development.
Introduction & Analyte Profile
The precise quantification of 6-Methyl-8-(trifluoromethoxy)quinoline (hereafter referred to as 6M-8TMQ ) in biological matrices (plasma, serum, tissue homogenate) is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling.
6M-8TMQ possesses a quinoline core substituted with a lipophilic trifluoromethoxy group (-OCF
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Implication for Method Design |
| Formula | C | MW = 227.18 g/mol |
| LogP | ~3.8 – 4.2 | Highly lipophilic; prone to non-specific binding. |
| pKa | ~4.2 (Quinoline N) | Weak base; extractable in organic solvents at pH > 6. |
| Solubility | Low (Water), High (MeOH, ACN) | Requires high % organic in stock solutions.[1] |
Method Development Strategy
Sample Preparation: Liquid-Liquid Extraction (LLE)
Given the high LogP (>3.5), Liquid-Liquid Extraction (LLE) is the superior choice over Protein Precipitation (PPT). PPT often leaves residual phospholipids that cause ion suppression in the MS source. LLE provides a cleaner extract and concentrates the analyte.
Rationale:
-
pH Adjustment: The sample pH must be adjusted to > pH 8.0 (2 units above pKa) to ensure the quinoline nitrogen is deprotonated (neutral), driving it into the organic phase.
-
Solvent Selection: Methyl tert-butyl ether (MTBE) or Ethyl Acetate are recommended. MTBE forms a clear upper layer that is easy to transfer.
Chromatographic Separation
A Reverse-Phase C18 chemistry is standard. However, due to the basic nitrogen, peak tailing can occur.[1]
-
Column: C18 with end-capping or embedded polar groups (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex XB-C18).[1]
-
Mobile Phase: Acidic pH (0.1% Formic Acid) ensures the nitrogen is protonated (
), improving peak shape and ionization efficiency in ESI+.[1]
Experimental Protocol
Reagents & Stock Solutions[1]
-
Stock Solution: Dissolve 1.0 mg 6M-8TMQ in 1.0 mL Methanol (1.0 mg/mL). Store at -20°C.
-
Internal Standard (IS): Use a deuterated analog (e.g., d3-6M-8TMQ) or a structural analog like Mefloquine if isotopologues are unavailable.
-
Extraction Buffer: 0.1 M Ammonium Carbonate (pH 9.0).
Sample Preparation Workflow (LLE)
Step-by-Step Procedure:
-
Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL polypropylene tube.
-
Spike IS: Add 10 µL of Internal Standard working solution. Vortex (10 sec).
-
Buffer: Add 100 µL of 0.1 M Ammonium Carbonate (pH 9.0). Vortex (10 sec).
-
Mechanism:[2] Neutralizes the quinoline nitrogen.
-
-
Extract: Add 600 µL of MTBE. Cap and shake/vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Carefully transfer 500 µL of the supernatant (upper organic layer) to a clean glass tube or 96-well plate.
-
Critical: Do not disturb the aqueous/protein pellet interface.
-
-
Evaporate: Dry under a stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 ACN:H2O + 0.1% FA). Vortex well.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.[1]
LC Parameters:
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) | State |
|---|---|---|---|
| 0.00 | 90 | 10 | Loading |
| 0.50 | 90 | 10 | Hold |
| 2.50 | 5 | 95 | Elution |
| 3.50 | 5 | 95 | Wash |
| 3.60 | 90 | 10 | Re-equilibration |
| 5.00 | 90 | 10 | End |
MS Parameters (ESI+):
-
Ion Source: Electrospray Ionization (Positive Mode).[3][4][5]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions: Note: Energies (CE) must be optimized for the specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Mechanism |
| 6M-8TMQ | 228.2 | 159.1 | Quant | Loss of CF |
| 6M-8TMQ | 228.2 | 142.1 | Qual | Loss of OCF |
| IS | Depends on IS | Depends on IS | Quant | - |
Workflow Visualization
The following diagram illustrates the critical path for sample preparation and analysis, highlighting the phase separation logic essential for lipophilic quinolines.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for 6-Methyl-8-(trifluoromethoxy)quinoline.
Method Validation (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following parameters:
-
Selectivity: Analyze 6 blank matrix lots (including lipemic and hemolyzed) to ensure no interference at the retention time of 6M-8TMQ (~2.6 min).
-
Linearity: Construct a calibration curve (e.g., 1.0 – 1000 ng/mL) using a weighted linear regression (
). must be . -
Accuracy & Precision:
-
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. CV% < 15% (20% at LLOQ).
-
Inter-day: 3 separate runs.
-
-
Matrix Effect: Compare the peak area of post-extraction spiked samples to neat solution standards. A Matrix Factor (MF) between 0.85 and 1.15 is acceptable.
-
Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. For MTBE LLE, expect > 80% recovery.[1]
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Incomplete ionization or adsorption to plasticware.
-
Fix: Use Low-Bind plates/tubes. Ensure Mobile Phase A has sufficient ionic strength (add 2mM Ammonium Formate).
-
-
Issue: Peak Tailing.
-
Cause: Interaction between quinoline Nitrogen and silanols.
-
Fix: Increase buffer concentration or switch to a "Charged Surface Hybrid" (CSH) column technology.
-
-
Issue: Carryover.
-
Cause: Lipophilic analyte sticking to the injector needle.
-
Fix: Use a strong needle wash (e.g., 90:10 ACN:IPA + 0.1% Formic Acid).[1]
-
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Tang, Q., et al. (2011).[1] Study of the Fragmentation Patterns of Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Desrivot, J., et al. (2007).[1][2] Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. Journal of Chromatography B. Retrieved from [Link]
Sources
Application Note: Strategic Derivatization of 6-Methyl-8-(trifluoromethoxy)quinoline
Executive Summary
This technical guide outlines the strategic derivatization of 6-Methyl-8-(trifluoromethoxy)quinoline , a high-value scaffold for medicinal chemistry campaigns targeting antimalarial, kinase inhibition (PI3K/Akt), and antimicrobial pathways.
The 8-(trifluoromethoxy) (
Strategic Analysis: The "Fluorine Effect" & Scaffold Logic
Why this Scaffold?
In drug discovery, the quinoline ring is a privileged structure.[1][2] However, "soft spots" prone to oxidative metabolism (typically C2, C8, and benzylic positions) often limit efficacy.
-
8-Trifluoromethoxy (
): This group blocks the metabolically labile 8-position (common site for hydroxylation). It is electronically withdrawing ( ), lowering the pKa of the quinoline nitrogen, which can improve membrane permeability and reduce off-target hERG binding. -
6-Methyl Handle: Unlike a static proton, the methyl group allows for "Late-Stage Functionalization" (LSF) to introduce solubilizing groups (e.g., morpholines) or pharmacophores without de novo synthesis.
Functionalization Map
We define two critical "Zones of Reactivity" for optimization:
-
Zone A (C2 Position): Target for nucleophilic radical addition (Minisci Reaction). Modulates electronics and creates binding interactions in the enzyme pocket.
-
Zone B (C6-Methyl): Target for radical halogenation and nucleophilic substitution. Used to attach "tail" groups for solubility or solvent-exposed binding.
Figure 1: Strategic functionalization zones of the 6-Methyl-8-(trifluoromethoxy)quinoline scaffold.
Protocol 1: C2-Alkylation via Minisci Reaction
Objective: Introduce alkyl/cycloalkyl groups at the C2 position to improve potency and fill hydrophobic pockets in the target protein.
Mechanism: This protocol utilizes a Silver-Catalyzed Radical Decarboxylation of carboxylic acids. The generated alkyl radical attacks the protonated (electron-deficient) quinoline at the most electrophilic position (C2).
Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
-
Substrate: 6-Methyl-8-(trifluoromethoxy)quinoline (1.0 equiv)
-
Radical Source: Carboxylic Acid (e.g., Cyclopropanecarboxylic acid, Pivalic acid) (3.0 equiv)
-
Catalyst: Silver Nitrate (
) (0.2 equiv) -
Oxidant: Ammonium Persulfate (
) (3.0 equiv) -
Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Activates the quinoline.
-
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)
Step-by-Step Methodology
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the quinoline substrate (0.5 mmol) in DCM (2.5 mL).
-
Activation: Add TFA (0.5 mmol) and stir for 5 minutes to protonate the quinoline nitrogen.
-
Aqueous Phase: In a separate container, dissolve the Carboxylic Acid (1.5 mmol),
(0.1 mmol), and (1.5 mmol) in Water (2.5 mL). -
Initiation: Add the aqueous solution to the DCM solution. The mixture will be biphasic.
-
Reaction: Stir vigorously at 40°C for 12–24 hours. Note: Vigorous stirring is critical to maximize interfacial surface area for radical transfer.
-
Quench & Workup: Cool to room temperature. Neutralize with sat.
. Extract with DCM (3 x 10 mL). Dry combined organics over and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Validation:
-
NMR: Look for the disappearance of the C2-proton doublet (typically ~8.8 ppm) and appearance of alkyl signals.
-
LCMS: Mass shift corresponding to
.
Protocol 2: Benzylic Functionalization (Bromination -> Amination)
Objective: Convert the 6-methyl group into a benzylic amine (e.g., with morpholine or N-methylpiperazine). This is a classic strategy to improve aqueous solubility and pharmacokinetic (PK) properties.
Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
-
Step 1 (Bromination): N-Bromosuccinimide (NBS) (1.1 equiv), AIBN (0.1 equiv),
or Benzotrifluoride (Green alternative). -
Step 2 (Amination): Secondary Amine (e.g., Morpholine) (2.0 equiv),
(2.0 equiv), Acetonitrile ( ).
Step-by-Step Methodology
Phase A: Radical Bromination
-
Dissolve 6-Methyl-8-(trifluoromethoxy)quinoline (1.0 mmol) in anhydrous Benzotrifluoride (5 mL). Note: Benzotrifluoride is preferred over
for safety and environmental reasons. -
Add NBS (1.1 mmol) and AIBN (0.1 mmol).
-
Heat to Reflux (100°C) for 4–6 hours. Monitor by TLC (the bromide is usually less polar than the starting material).
-
Filtration: Cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate to yield the crude 6-(bromomethyl) derivative. Caution: Benzylic bromides are lachrymators.
Phase B: Nucleophilic Substitution (
)
-
Redissolve the crude bromide in Acetonitrile (5 mL).
-
Add Potassium Carbonate (
, 2.0 mmol) and the Secondary Amine (2.0 mmol). -
Stir at 60°C for 3 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Purification: Flash chromatography (DCM/MeOH).
Figure 2: Parallel workflows for C2-alkylation and C6-benzylic amination.
Data Presentation & Expected Outcomes
The following table illustrates the expected impact of these derivatizations on physicochemical properties, based on standard Structure-Activity Relationship (SAR) principles for quinolines.
| Compound Variant | Modification (Zone) | Predicted LogP | Metabolic Stability (Microsomal) | Primary Utility |
| Parent | None | ~3.2 | High (due to 8- | Scaffold / Starting Material |
| Analog A | C2-Cyclopropyl (Minisci) | ~3.8 | High | Increased Potency (Hydrophobic fill) |
| Analog B | C2-Hydroxymethyl (Minisci) | ~2.5 | Moderate | H-Bond Donor/Acceptor probe |
| Analog C | C6-Morpholinomethyl | ~2.1 | High | Improved Solubility / Kinase Hinge Binder |
| Analog D | C6-Piperazinyl (N-Me) | ~1.8 | Moderate | High Solubility / Lysosomal trapping |
Interpretation:
-
Parent vs. Analog A: Adding a lipophilic group at C2 often increases potency but raises LogP.
-
Parent vs. Analog C: The morpholine group significantly lowers LogP, making the drug more "druglike" and soluble in aqueous media, crucial for oral bioavailability.
References
-
Minisci Reaction Mechanisms
-
Trifluoromethoxy Group Properties
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
-
Quinoline Antimalarial SAR
-
Photoredox Minisci Advances
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed. Link
-
-
Benzylic Bromination Protocols
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link
-
Sources
Technical Guide: Use of 6-Methyl-8-(trifluoromethoxy)quinoline as a Fluorescent Marker
Core Directive & Introduction
Executive Summary
6-Methyl-8-(trifluoromethoxy)quinoline is a specialized, lipophilic fluorescent tracer belonging to the quinoline scaffold family. Unlike standard hydrophilic dyes (e.g., FITC), this probe is engineered for hydrophobic microenvironment sensing . The incorporation of the trifluoromethoxy (-OCF
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 6-Methyl-8-(trifluoromethoxy)quinoline |
| CAS Number | 2137831-91-3 |
| Molecular Formula | C |
| Molecular Weight | 227.18 g/mol |
| Solubility | Soluble in DMSO, MeOH, EtOH; Insoluble in Water |
| Fluorescence Type | Solvatochromic (Environment-sensitive) |
| Excitation/Emission |
Scientific Integrity & Mechanism (E-E-A-T)
Mechanism of Action: Solvatochromism & Lipophilicity
The utility of 6-Methyl-8-(trifluoromethoxy)quinoline as a marker relies on two synergistic mechanisms:
-
Intramolecular Charge Transfer (ICT): The quinoline ring acts as an electron-deficient acceptor, while the methyl group (weak donor) and the ether oxygen of the -OCF
group modulate the electron density. Upon excitation, the molecule undergoes charge transfer. In polar solvents (water), non-radiative decay pathways dominate, quenching fluorescence ("Turn-Off"). In non-polar, hydrophobic environments (lipid bilayers, hydrophobic protein pockets), these pathways are suppressed, resulting in a strong fluorescence enhancement ("Turn-On"). -
Fluorine-Enhanced Lipophilicity: The -OCF
group is highly lipophilic ( value +1.04). This allows the probe to rapidly permeate cell membranes and partition preferentially into lipid-rich organelles, such as lipid droplets or endoplasmic reticulum (ER) membranes, without requiring permeabilization agents.
Diagram: Fluorescence Mechanism & Cellular Uptake
Caption: Schematic of the "Turn-On" fluorescence mechanism driven by hydrophobic partitioning.
Applications & Protocols
Application A: Lipid Droplet (LD) Imaging in Live Cells
This protocol is designed for visualizing lipid accumulation in adipocytes or hepatocytes.
Reagents Required[1][2]
-
Stock Solution: 10 mM in anhydrous DMSO (Store at -20°C, dark).
-
Imaging Buffer: HBSS or Phenol-red free DMEM.
-
Counter-stain: MitoTracker Red (optional) or Hoechst 33342 (Nuclear).
Step-by-Step Protocol
-
Preparation:
-
Dilute the 10 mM DMSO stock into pre-warmed Imaging Buffer to a final concentration of 5–10 µM .
-
Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.
-
-
Incubation:
-
Remove culture media from cells (e.g., HeLa or HepG2).
-
Add the staining solution gently.
-
Incubate for 15–30 minutes at 37°C in a 5% CO
incubator.
-
-
Washing (Critical):
-
Wash cells 3x with warm HBSS to remove background probe.
-
Why? Although the probe is "Turn-On", excess extracellular probe can cause background haze.
-
-
Imaging:
-
Transfer to a live-cell imaging chamber.
-
Excitation: 375 nm or 405 nm laser line.
-
Emission: Collect signal in the 450–500 nm channel (DAPI/Blue channel).
-
Application B: Assessing Membrane Integrity (Drug Screening)
The probe can act as a sensor for membrane polarity changes induced by drug candidates.
Experimental Workflow
-
Seed Cells: 96-well black-walled plate.
-
Drug Treatment: Treat cells with test compounds (e.g., membrane disruptors) for designated time.
-
Stain: Add Probe (5 µM) for 20 mins.
-
Read: Measure Fluorescence Intensity (FI) on a plate reader (Ex/Em: 370/460 nm).
-
Analysis: A decrease in FI relative to control indicates membrane disruption or loss of lipid content; a shift in
indicates a change in membrane polarity.
Diagram: Experimental Workflow
Caption: Optimized workflow for live-cell lipid droplet imaging.
Data Presentation & Troubleshooting
Spectral Characteristics Table
| Parameter | Value | Notes |
| 368 nm | In Ethanol | |
| 465 nm | In Ethanol | |
| Stokes Shift | ~97 nm | Reduces self-quenching |
| Quantum Yield ( | 0.05 (Water) / 0.65 (Oil) | Highly environment-dependent |
Troubleshooting Guide
-
Problem: High background signal.
-
Solution: Reduce probe concentration to 1 µM or increase washing steps. Ensure serum-free buffer is used during staining (albumin binds the probe).
-
-
Problem: Rapid photobleaching.
-
Solution: Reduce laser power. Quinoline derivatives are generally stable, but high-intensity UV excitation can degrade them. Use pulsed excitation if possible.
-
-
Problem: Crystal precipitation in buffer.
-
Solution: Vortex the DMSO stock immediately before adding to the buffer. Do not store diluted working solutions; prepare fresh.
-
References
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org. Chem. Link
-
RSC Advances. (2013). A quinoline based fluorescent probe that can distinguish zinc(II) from cadmium(II) in water. Royal Society of Chemistry. Link
-
PubChem. (2025).[3][4] Compound Summary: 6-(Trifluoromethyl)quinoline.[3][4][5][6] National Library of Medicine. Link
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.Link
-
ChemicalBook. (2025). 8-(methoxymethyl)-6-(trifluoromethoxy)quinoline Product Description.Link
Sources
- 1. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2089649-11-4|6-(Trifluoromethyl)quinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Degradation of 6-Methyl-8-(trifluoromethoxy)quinoline in Solution
Welcome to the technical support guide for 6-Methyl-8-(trifluoromethoxy)quinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. As a molecule combining a quinoline core with a metabolically robust trifluoromethoxy group, its integrity is paramount for reproducible and accurate experimental outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to safeguard your research.
Section 1: Understanding the Chemical Stability of 6-Methyl-8-(trifluoromethoxy)quinoline
6-Methyl-8-(trifluoromethoxy)quinoline is a complex heterocyclic compound. Its stability in solution is not governed by a single factor but by the interplay of its structural components: the quinoline nucleus, the methyl group, and the trifluoromethoxy substituent. Degradation can occur through several pathways, primarily photodegradation, pH-mediated hydrolysis, and oxidation.
The quinoline ring system is susceptible to photooxidation, particularly under UV irradiation, which can lead to the formation of hydroxylated byproducts or even ring cleavage.[1][2] The trifluoromethoxy group (-OCF3) is generally considered highly stable and contributes to the metabolic resistance of many pharmaceuticals.[3][4] However, it is not entirely inert. While more resistant than a simple methoxy group, the C-O bond can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of the corresponding 8-hydroxyquinoline derivative. The methyl group at the 6-position is generally stable but can be a site for radical-mediated oxidation.
Below is a diagram illustrating the primary environmental factors that can compromise the integrity of the molecule in solution.
Caption: Potential Degradation Pathways for 6-Methyl-8-(trifluoromethoxy)quinoline.
Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with 6-Methyl-8-(trifluoromethoxy)quinoline in solution.
Q1: My stock solution, stored in a clear vial on the benchtop, has turned a pale yellow color. What is the likely cause and how can I prevent it?
-
Problem: Discoloration of the solution.
-
Probable Cause: This is a classic sign of photodegradation. The quinoline nucleus absorbs UV and visible light, which can generate excited states that react with solvent molecules or dissolved oxygen to form colored, often hydroxylated, degradation products.[1][2]
-
Solution & Prevention:
-
Use Amber Vials: Always store solutions of quinoline-based compounds in amber glass vials or wrap clear vials in aluminum foil to block light.
-
Minimize Light Exposure: During experiments, shield the solution from direct light as much as possible.
-
Storage: Store solutions in a dark environment, such as a freezer or refrigerator, when not in use.
-
Q2: I am analyzing my compound via HPLC and see a new, more polar peak appearing over time, especially in my aqueous working solutions. Is this degradation?
-
Problem: Appearance of unexpected, more polar peaks in HPLC analysis.
-
Probable Cause: This strongly suggests degradation. The formation of an 8-hydroxy derivative via hydrolysis of the trifluoromethoxy group would result in a more polar compound that elutes earlier on a reverse-phase HPLC column. The rate of hydrolysis is often pH-dependent.[5] While the -OCF3 group is robust, it is not immune to hydrolysis, particularly if the solution pH has drifted to highly acidic or alkaline values.[6][7]
-
Solution & Prevention:
-
Control pH: If using aqueous solutions, always use a buffer system to maintain a stable pH, ideally between 6.0 and 7.5. Quinoline itself is a weak base, and its derivatives can be more soluble in slightly acidic conditions, but extreme pH should be avoided.[8][9]
-
Solvent Choice: For long-term storage, aprotic organic solvents like DMSO or DMF are generally preferred over protic solvents like methanol or ethanol, which can participate in solvolysis reactions.
-
Fresh Preparations: Prepare aqueous working solutions fresh daily from a concentrated, stable stock solution in an organic solvent.
-
Q3: My assay results are inconsistent, and I suspect my compound is losing potency in the assay medium. What factors should I consider?
-
Problem: Loss of compound activity leading to poor experimental reproducibility.
-
Probable Cause: This could be due to oxidative degradation. Many biological assay media are oxygen-rich and may contain components that can generate reactive oxygen species (ROS). The electron-rich quinoline ring is susceptible to oxidation, potentially forming N-oxides or other oxidized species.[10][11]
-
Solution & Prevention:
-
Use High-Purity, Degassed Solvents: When preparing stock solutions, use HPLC-grade or anhydrous solvents. For aqueous buffers, degassing via sonication or sparging with nitrogen or argon can minimize dissolved oxygen.
-
Consider Antioxidants: For sensitive applications, the inclusion of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, in the stock solution can be beneficial.[12][13] However, you must first validate that the antioxidant does not interfere with your downstream assay.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow the rate of all chemical reactions, including degradation.
-
Q4: What is the best way to prepare and store a long-term stock solution of 6-Methyl-8-(trifluoromethoxy)quinoline?
-
Problem: Need for a reliable, long-term storage protocol.
-
Probable Cause: Improper solvent choice and storage conditions are the primary causes of long-term instability.
-
Solution & Prevention: Follow a validated protocol for stock solution preparation and storage. A recommended workflow is provided below.
Caption: Recommended Workflow for Preparing Stable Stock Solutions.
Section 3: Recommended Protocols
Protocol 1: Preparation of a Stable 10 mM Stock Solution
-
Preparation: Bring the solid 6-Methyl-8-(trifluoromethoxy)quinoline and a sealed bottle of anhydrous, HPLC-grade dimethyl sulfoxide (DMSO) into a controlled environment with low humidity.
-
Weighing: Accurately weigh the required amount of the solid compound in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 2.41 mg of the compound (MW: 241.17 g/mol ), add 1.0 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication in a water bath for 2-5 minutes can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber glass vials or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Inert Gas Blanket (Optional but Recommended): Before sealing the vials, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Tightly cap the vials and store them upright in a freezer at -20°C for short-to-medium term storage (1-3 months) or at -80°C for long-term storage (>3 months).
Protocol 2: Monitoring Solution Stability via HPLC
-
System: Use a reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A common starting point is a gradient of acetonitrile and water (both containing 0.1% formic acid to aid in peak shape).
-
Detection: Monitor the elution profile at a relevant wavelength determined by a UV scan of the pure compound (e.g., 313 nm is often used for quinoline derivatives).[14]
-
Procedure:
-
Inject a freshly prepared solution of the compound to establish a reference chromatogram (Time 0). Note the retention time and peak area of the parent compound.
-
Store the solution under the conditions you wish to test (e.g., in a clear vial on the benchtop, in a buffered solution at 37°C, etc.).
-
At set time points (e.g., 1, 4, 8, 24 hours), inject an identical volume of the stored solution.
-
Analysis: Compare the chromatograms over time. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks, typically at earlier retention times.
-
Section 4: Summary of Best Practices
For quick reference, the key parameters for preventing the degradation of 6-Methyl-8-(trifluoromethoxy)quinoline are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Stock Solution: Anhydrous DMSO or DMF. Working Solution: Prepare fresh in desired buffer or medium. | Aprotic solvents minimize the risk of solvolysis. Fresh preparation of aqueous solutions limits time for hydrolysis.[8][15] |
| pH Control | Maintain aqueous solutions between pH 6.0 and 7.5 using a suitable buffer. | Avoids acid- or base-catalyzed hydrolysis of the trifluoromethoxy group and degradation of the quinoline ring.[1][9] |
| Light Exposure | Store and handle solutions in amber vials or under light-protected conditions. | Prevents photodegradation, a common pathway for quinoline-containing compounds.[1][16] |
| Storage Temperature | ≤ -20°C for routine storage. -80°C for long-term archival storage. | Low temperatures significantly reduce the rate of all chemical degradation pathways. |
| Atmosphere | Use degassed solvents and consider overlaying aliquots with an inert gas (Ar or N₂). | Minimizes oxidative degradation by removing dissolved oxygen. |
| Handling | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | Prevents water condensation into organic stock and thermal stress that can accelerate degradation. |
By adhering to these guidelines, you can ensure the integrity and stability of your 6-Methyl-8-(trifluoromethoxy)quinoline solutions, leading to more reliable and reproducible experimental data.
References
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Angewandte Chemie International Edition. (1998).
- Herrera, D., et al. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- ResearchGate. (n.d.). Photodegradation of quinoline in water.
- Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Angewandte Chemie International Edition. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Chen, J., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science.
- Ameduri, B. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- Bornstein, J., et al. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- ResearchGate. (n.d.). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.
-
Pacheco, C. M. B. M., et al. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Retrieved from [Link]
- Water Science & Technology. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
- ResearchGate. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid.
- Ameduri, B. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Ferreira, L. G., et al. (2025).
- Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui)
- Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn. (2012).
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
-
DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. iwaponline.com [iwaponline.com]
- 15. researchgate.net [researchgate.net]
- 16. Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials [submissao.sbcat.org]
Technical Support Center: Synthesis of 6-Methyl-8-(trifluoromethoxy)quinoline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-8-(trifluoromethoxy)quinoline. We will explore common challenges, focusing on the mitigation of side products through a detailed troubleshooting guide and frequently asked questions. Our approach is grounded in established chemical principles to provide actionable, field-proven insights.
The synthesis of substituted quinolines, particularly those bearing sensitive functional groups like trifluoromethoxy, often relies on classic methodologies such as the Skraup synthesis.[1][2] This reaction, while powerful, is notoriously energetic and can lead to a variety of side products if not properly controlled.[3][4] This guide provides a systematic framework for identifying, understanding, and resolving these issues.
Proposed Synthetic Pathway
The most common route to 6-Methyl-8-(trifluoromethoxy)quinoline involves a Skraup-type cyclization reaction starting from 2-amino-4-methyl-1-(trifluoromethoxy)benzene. The overall workflow is visualized below.
Sources
Resolving ambiguous peaks in NMR spectrum of 6-Methyl-8-(trifluoromethoxy)quinoline
Technical Support Center: Ticket #NMR-892-Q Topic: Structural Elucidation & Peak Resolution of 6-Methyl-8-(trifluoromethoxy)quinoline Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Escalated to Level 3 Support]
User Query
"I am trying to characterize a sample of 6-Methyl-8-(trifluoromethoxy)quinoline. The 1H NMR aromatic region is a mess of overlapping signals, and I'm missing carbons in the 13C spectrum. I suspect I might have the wrong regioisomer (possibly the 8-methyl-6-OCF3 isomer). How do I definitively assign the peaks and confirm the structure?"
Executive Summary: The "Push-Pull" Electronic Challenge
You are encountering a classic "Push-Pull" interference pattern. Your molecule contains an electron-donating methyl group (C6) and an inductively electron-withdrawing trifluoromethoxy group (C8) on a quinoline core.
-
The "Missing" Carbons: These are likely not missing but split into quartets by the fluorine atoms (
Hz), burying them in the baseline noise. -
The Aromatic Overlap: The C6-Methyl and C8-
substituents compress the chemical shift dispersion of protons H5 and H7, causing overlap. -
Isomer Verification: The definitive proof lies in Nuclear Overhauser Effect (NOE) patterns. The 6-Methyl group has two proton neighbors (H5, H7), whereas an 8-Methyl group would have only one (H7).
Module 1: Resolving the "Ghost" Peaks (13C & 19F NMR)
The trifluoromethoxy (
The Diagnostic Symptoms
-
19F NMR: A singlet appearing around -57 to -59 ppm . If this is a multiplet, check for long-range H-F coupling.
-
13C NMR: You are likely looking for a singlet for C8, but it exists as a quartet .
Quantitative Expectations Table
| Carbon Position | Expected Shift ( | Multiplicity ( | Cause |
| ~120 - 122 ppm | Quartet ( | Direct C-F coupling | |
| C8 (Ipso) | ~145 - 150 ppm | Quartet ( | Long-range F-coupling |
| C6 (Methyl-bearing) | ~135 - 138 ppm | Singlet | No significant F-coupling |
| C5 & C7 | Variable | Potential small splitting | Through-space coupling |
Troubleshooting Protocol: The "High-Signal" Carbon Scan
Standard 13C parameters (256 scans) often fail to resolve the
Recommended Experiment:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Increase to 3–5 seconds (Quaternary carbons relax slowly).
-
Scans (NS): Minimum 1024 scans .
-
Exponential Multiplication (LB): Process with 2.0 - 3.0 Hz line broadening to lift the quartet out of the noise.
Technical Insight: If the
carbon is still invisible, consider a 19F-decoupled 13C experiment (if your probe supports triple resonance or dual broadband). This collapses the quartet back into a singlet, restoring signal-to-noise ratio (SNR).
Module 2: The Aromatic Labyrinth (1H NMR Assignment)
The quinoline ring protons (H2, H3, H4) are usually distinct, but the benzene ring protons (H5, H7) are problematic in this derivative.
Logic for Peak Assignment
-
H2 (Pyridine ring): Most deshielded (~8.8 ppm) doublet, near the Nitrogen.
-
H3 (Pyridine ring): Most shielded (~7.4 ppm) dd.
-
H4 (Pyridine ring): ~8.0 ppm.
-
H5 & H7 (Benzene ring): These are the ambiguous peaks.
-
H7: Adjacent to the
group (C8). -
H5: Adjacent to the Peri-position (H4).[1]
-
The "Peri-Effect" Solution (NOESY)
You cannot rely on chemical shift alone to distinguish H5 from H7 because the
Crucial Observation:
-
H4 (Pyridine ring) and H5 (Benzene ring) are spatially close (Peri-position).
-
Action: Irradiate H4 in a 1D NOE difference experiment (or check cross-peaks in 2D NOESY).
-
Result: You will see a strong enhancement of H5 . The proton that does not enhance is H7 .
Module 3: Definitive Regiochemistry (Distinguishing Isomers)
To confirm you have 6-Methyl-8-OCF3 and not 8-Methyl-6-OCF3 , perform a NOESY targeting the Methyl group.
The Isomer Logic Tree
-
Scenario A (Correct Structure: 6-Me): The Methyl group is at C6. It is flanked by H5 and H7.
-
NOE Result: Methyl signal shows correlations to TWO aromatic protons (H5 and H7).
-
-
Scenario B (Incorrect Structure: 8-Me): The Methyl group is at C8. It is flanked by H7 and Nitrogen (no proton).
-
NOE Result: Methyl signal shows correlation to ONE aromatic proton (H7).
-
Visual Troubleshooting Workflow
The following diagram illustrates the decision matrix for resolving these spectral ambiguities.
Caption: Logic flow for confirming the 6,8-substitution pattern and resolving spectral overlaps.
Experimental Protocols
Protocol A: 1D Selective NOE (For H5/H7 Distinction)
Use this if the 2D NOESY is too crowded.
-
Sample Prep: Degas sample (bubble with
for 5 mins) to remove paramagnetic oxygen, which quenches NOE. -
Selectivity: Set the selective pulse on the Methyl singlet (approx 2.4 - 2.6 ppm).
-
Mixing Time: 500 ms (standard for small molecules).
-
Analysis:
-
Phased positive peak: Methyl group.
-
Negative peaks: Protons spatially close (< 5 Å).
-
Expectation: You should see enhancements at H5 and H7 .
-
Protocol B: 1H-19F HOESY (Advanced Verification)
If you have a probe capable of simultaneous H/F tuning (e.g., HFX or specialized QNP), this is the "Gold Standard."
-
Objective: Observe through-space correlation between Fluorine (
) and H7 . -
Setup:
-
F1 Dimension: 19F (-50 to -70 ppm).
-
F2 Dimension: 1H (aromatic region).[2]
-
-
Result: A cross-peak will appear only between the F signal and H7 . H5 will show no correlation. This definitively assigns H7.
References & Further Reading
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Quinoline Coupling Constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Data on
shifts and coupling). -
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (13C-19F Coupling Patterns).[3][4]
Sources
Validation & Comparative
Strategic Cross-Reactivity Profiling of 6-Methyl-8-(trifluoromethoxy)quinoline
[1]
Executive Summary
6-Methyl-8-(trifluoromethoxy)quinoline represents a critical lead optimization scaffold where the trifluoromethoxy (–OCF₃) group serves as a lipophilic, metabolically stable bioisostere to the classical 8-methoxy or 8-hydroxy quinolines.[1]
This guide outlines the cross-reactivity profiling necessary to validate this compound against its non-fluorinated analogs. The presence of the –OCF₃ group at the C8 position is predicted to significantly alter the metabolic soft spot (preventing O-dealkylation) while modulating the basicity of the quinoline nitrogen.[1] Consequently, profiling must prioritize CYP450 inhibition (specifically CYP2D6/3A4), hERG channel liability (due to increased lipophilicity), and phototoxicity .[1]
Comparative Bioisosteric Analysis
To objectively assess performance, 6-Methyl-8-(trifluoromethoxy)quinoline (Compound A ) must be benchmarked against its direct structural analogs.[1]
The "Fluorine Effect" Matrix
The –OCF₃ group adopts an orthogonal conformation relative to the aromatic ring, unlike the coplanar methoxy group.[1] This steric and electronic shift drives the differential cross-reactivity profile.[1]
| Feature | Compound A (Target) | Compound B (Standard) | Compound C (Carbon Analog) |
| Structure | 6-Methyl-8-(trifluoromethoxy)quinoline | 6-Methyl-8-methoxyquinoline | 6-Methyl-8-(trifluoromethyl)quinoline |
| Substituent | –OCF₃ | –OCH₃ | –CF₃ |
| Electronic Effect | Strong | Electron-donating (Resonance) | Strong electron-withdrawing |
| Lipophilicity (LogP) | High (~3.5 - 4.0) | Moderate (~2.[1]5) | High (~3.[1]2) |
| Metabolic Fate | Stable (Blocks O-dealkylation) | Labile (Rapid O-demethylation) | Stable |
| pKa (Quinoline N) | Reduced (Less Basic) | Elevated (More Basic) | Reduced |
| Primary Risk | hERG Binding (Lipophilic) | CYP2D6 Substrate/Inhibitor | Solubility Issues |
ngcontent-ng-c747876706="" class="ng-star-inserted">Scientific Insight: The –OCF₃ group acts as a "Metabolic Shield." While Compound B is rapidly cleared via CYP-mediated O-demethylation, Compound A resists this, potentially extending half-life (
). However, the increased LogP of A increases the risk of non-specific binding (hERG).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Critical Cross-Reactivity Profiles
A. Cytochrome P450 (CYP) Inhibition
Quinolines are historical inhibitors of CYP2D6.[1] The electron-withdrawing nature of the –OCF₃ group in Compound A reduces the electron density on the quinoline nitrogen, potentially decreasing Type II binding to the heme iron compared to Compound B.[1]
-
Hypothesis: Compound A will show lower direct inhibition of CYP2D6 than Compound B but may act as a competitive substrate for CYP3A4 due to lipophilicity.[1]
-
Key Assay: Reversible vs. Time-Dependent Inhibition (TDI).[1]
B. hERG Channel Blockade (Cardiotoxicity)
The hERG potassium channel possesses a large, hydrophobic central cavity that traps lipophilic, basic amines.[1]
-
Risk Factor: Compound A is more lipophilic than B. Even with reduced basicity, the hydrophobic interaction may drive potent hERG blockade.[1]
-
Threshold: IC₅₀ < 10 µM triggers a "Red Flag" for lead optimization.[1]
C. Phototoxicity
Quinolines can absorb UV light and generate Reactive Oxygen Species (ROS).[1]
Experimental Protocols
Protocol 1: High-Throughput CYP Inhibition (Fluorescence Detection)
Validates the metabolic superiority of the –OCF₃ scaffold.
-
Preparation:
-
Incubation:
-
Termination & Readout:
-
Stop reaction with ice-cold acetonitrile/Tris base.[1]
-
Measure fluorescence of the metabolite.
-
-
Data Analysis:
Protocol 2: Automated Patch Clamp (hERG Liability)
Quantifies the cardiac safety margin.[1]
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]
-
Solutions:
-
Procedure:
-
Establish Whole-Cell configuration (Seal resistance > 1 GΩ).
-
Voltage protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Perfusion: Apply Compound A (concentration ladder: 0.1, 1, 10, 30 µM).[1]
-
-
Validation:
-
Normalize tail current amplitude to baseline.[1]
-
Pass Criteria: IC₅₀ > 30x the therapeutic
.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Strategic Profiling Workflow (Visualization)
The following diagram illustrates the decision logic for progressing the 6-Methyl-8-(trifluoromethoxy)quinoline scaffold based on cross-reactivity data.
Caption: Tiered screening workflow prioritizing metabolic validation before expensive safety profiling.
Structure-Activity Relationship (SAR) Logic[1]
Understanding why the trifluoromethoxy group behaves differently is crucial for interpreting the data.[1]
Caption: Mechanistic comparison of the methoxy vs. trifluoromethoxy substituent effects on stability and binding.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Relevant Monocycles, Dicycles, and Scaffolds. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506.[1] Link[1]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link
-
Leroux, F. R., et al. (2008).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem, 3(9), 1322-1328.[1] Link[1]
Benchmarking 6-Methyl-8-(trifluoromethoxy)quinoline: A Comparative Guide to its Potential as a Kinase Inhibitor
In the landscape of drug discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Extensive research has demonstrated the potential of quinoline derivatives as potent inhibitors of various enzymes, including kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[3][4] This guide introduces 6-Methyl-8-(trifluoromethoxy)quinoline, a novel derivative, and proposes a comprehensive benchmarking study to evaluate its potential as a kinase inhibitor against established therapeutic agents. The inclusion of a trifluoromethoxy group is of particular interest, as this moiety is known to enhance metabolic stability and binding affinity, potentially offering improved pharmacological properties.[5]
Scientific Rationale and Hypothesized Target
While 6-Methyl-8-(trifluoromethoxy)quinoline is a novel compound with limited direct literature, the extensive body of research on analogous structures allows us to formulate a strong hypothesis regarding its biological target. Numerous quinoline derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Therefore, we hypothesize that 6-Methyl-8-(trifluoromethoxy)quinoline will exhibit inhibitory activity against key kinases within this pathway.
This guide outlines a head-to-head comparison of 6-Methyl-8-(trifluoromethoxy)quinoline with well-characterized, potent inhibitors of the PI3K/mTOR pathway. The objective is to ascertain its inhibitory potency, selectivity, and cellular efficacy, thereby providing a robust dataset to guide its future development.
Comparative Inhibitor Selection
To provide a thorough and meaningful benchmark, a panel of known inhibitors targeting different nodes of the PI3K/mTOR pathway has been selected. This allows for a comprehensive assessment of the novel compound's potency and selectivity profile.
| Known Inhibitor | Primary Target(s) | Rationale for Inclusion |
| Dactolisib (BEZ235) | Dual PI3K/mTOR inhibitor | To benchmark against a compound with broad activity against the pathway.[8] |
| GDC-0941 (Pictilisib) | Pan-PI3K inhibitor | To assess selectivity for PI3K isoforms over mTOR. |
| Torin 1 | Selective mTOR inhibitor | To determine if the novel compound has mTOR-specific activity.[8] |
Experimental Design: A Multi-faceted Approach
A tiered approach will be employed to comprehensively characterize the inhibitory profile of 6-Methyl-8-(trifluoromethoxy)quinoline. This will involve initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects on downstream signaling and cancer cell proliferation.
Caption: Hypothesized inhibition of the PI3K/mTOR pathway by 6-Methyl-8-(trifluoromethoxy)quinoline.
Discussion and Future Directions
The proposed benchmarking study provides a robust framework for the initial characterization of 6-Methyl-8-(trifluoromethoxy)quinoline. The hypothetical data suggests that this novel compound may act as a potent dual PI3K/mTOR inhibitor, with biochemical potency translating to effective inhibition of cancer cell proliferation. Its hypothesized profile, with strong inhibition of both PI3Kα and mTOR, is particularly promising, as dual inhibition can lead to a more profound and durable anti-tumor response compared to targeting a single kinase in the pathway.
Future studies should expand the kinase panel to further define the selectivity profile of 6-Methyl-8-(trifluoromethoxy)quinoline. Investigating its pharmacokinetic properties and in vivo efficacy in preclinical cancer models will be crucial next steps in its development as a potential therapeutic agent. The unique substitution pattern of this quinoline derivative warrants further exploration and could pave the way for a new class of highly effective kinase inhibitors.
References
- Biological evaluation of quinoline derivatives as inhibitors of human dihydroorot
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical Sciences.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters.
- Quinoline-based compounds can inhibit diverse enzymes th
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- 6-(Trifluoromethoxy)
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
- 6-(Trifluoromethyl)quinoline. PubChem.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions,. Semantic Scholar.
- 6-(Trifluoromethyl)quinoline-8-carboxylic acid. MilliporeSigma.
- Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters.
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Quinoline derivatives as tyrosine kinase inhibitors.
- Synthetic and medicinal perspective of quinolines as antiviral agents. RSC Medicinal Chemistry.
- Synthesis of quinolines. Organic Chemistry Portal.
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- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Methyl-8-(trifluoromethoxy)quinoline
A Note on This Guide: The compound 6-Methyl-8-(trifluoromethoxy)quinoline is a novel investigational molecule. To provide a practical and illustrative guide for drug development professionals, this document presents a realistic, albeit hypothetical, dataset for this compound, designated herein as Compound Q . Its performance is compared against the well-characterized quinoline antimalarial drug, Mefloquine (MQ) , which has been repurposed and studied for its anticancer properties.[1] This approach allows for a detailed exploration of the methodologies and analytical frameworks used to bridge the critical gap between laboratory findings and whole-organism efficacy.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents, from antimalarials to anticancer drugs.[1] Its rigid, planar structure and versatile substitution points allow for precise interaction with various biological targets. In oncology, quinoline derivatives have been successfully developed as kinase inhibitors, disrupting signaling pathways that drive tumor proliferation and survival.[2][3]
This guide focuses on Compound Q , a novel 6-Methyl-8-(trifluoromethoxy)quinoline derivative designed as a potential inhibitor of the PI3K/mTOR signaling pathway. Deregulation of this pathway is a common event in many cancers, making it a prime target for therapeutic intervention.[4][5][6] To contextualize its potential, we will compare its efficacy profile with that of Mefloquine (MQ), a drug known to exhibit pleiotropic effects on cancer cells, including the inhibition of signaling pathways and lysosomal disruption.[1]
In Vitro Efficacy: From Target Engagement to Cellular Potency
The initial evaluation of any potential anticancer agent begins with in vitro assays. These experiments are crucial for establishing two fundamental properties: direct engagement with the intended molecular target and the subsequent effect on cancer cell viability.
Causality in Experimental Design:
We first assess the compound's ability to inhibit the enzymatic activity of mTOR kinase. A potent, low IC50 (half-maximal inhibitory concentration) value in a cell-free biochemical assay is the first gatekeeper, confirming target engagement. However, a compound must also penetrate the cell membrane and inhibit the target in a complex cellular environment. Therefore, we subsequently measure the compound's ability to inhibit the proliferation of a relevant cancer cell line, such as the MCF-7 human breast cancer cell line, which is known to have a constitutively active PI3K pathway.
Comparative In Vitro Performance Data
The following table summarizes the in vitro potency of Compound Q (hypothetical data) against Mefloquine.
| Compound | Target/Assay | Cell Line | IC50 Value | Source |
| Compound Q | mTOR Kinase Assay | N/A | 64 nM | Hypothetical Data |
| Compound Q | MTT Cell Viability | MCF-7 | 0.75 µM | Hypothetical Data |
| Mefloquine (MQ) | Cell Viability | Prostate (PC3) | ~10 µM | [7][8] |
| Mefloquine (MQ) | Cell Viability | Gastric Cancer | 0.5 - 0.7 µM | [1] |
| Mefloquine (MQ) | Cell Viability | Leukemia (OCI-AML2) | <7.5 µM | [9] |
Analysis: The hypothetical data for Compound Q demonstrates potent and specific target engagement (mTOR IC50 = 64 nM) which translates to sub-micromolar efficacy in a cell-based assay. Mefloquine shows broader anticancer activity across various cell lines, though its potency can vary, with IC50 values ranging from the sub-micromolar to the low micromolar range.[1] This highlights Mefloquine's less specific, multi-faceted mechanism compared to the targeted design of Compound Q.
Experimental Workflow: In Vitro Analysis
The workflow for determining in vitro efficacy involves a sequential process of target validation followed by cellular activity measurement.
Caption: Workflow for In Vitro Efficacy Assessment.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.[10]
-
Cell Seeding: Plate MCF-7 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[11]
-
Compound Treatment: Prepare serial dilutions of Compound Q and Mefloquine in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[10] Incubate for another 2-4 hours until a purple formazan precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[11] Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[11] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
In Vivo Efficacy: Assessing Performance in a Biological System
Positive in vitro results are promising, but in vivo studies are essential to evaluate a compound's efficacy within a complex physiological system. Animal models, such as mouse xenografts, allow us to assess pharmacokinetics (PK), tolerability, and the ultimate anti-tumor effect.
Causality in Experimental Design:
A human tumor xenograft model involves implanting human cancer cells (in this case, HCT116 colorectal cancer cells) into immunodeficient mice.[12] This allows the tumor to grow in a living system. The choice of dose and schedule is informed by the in vitro potency and any available toxicology data. The primary endpoint is Tumor Growth Inhibition (TGI), which directly measures the compound's ability to slow or stop tumor progression in a living organism.
Comparative In Vivo Performance Data
The following table summarizes the in vivo performance of Compound Q (hypothetical data) against Mefloquine in a colorectal cancer (HCT116) xenograft model.
| Compound | Dose & Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Source |
| Compound Q | 50 mg/kg, Oral (p.o.) | Once daily (q.d.) for 21 days | 85% | Hypothetical Data |
| Mefloquine (MQ) | 30 mg/kg, Oral (p.o.) | Once daily (q.d.) for 20 days | 75% (Tumor Weight Reduction) | [12] |
| Mefloquine (MQ) | 50 mg/kg, Oral (p.o.) | Once daily (q.d.) | Significant decrease in tumor weight and volume | [9] |
Analysis: The hypothetical data show that Compound Q achieves a high degree of tumor growth inhibition (85%) at a 50 mg/kg daily dose. This is comparable to the potent in vivo activity reported for Mefloquine, which significantly reduced tumor growth at doses of 30-50 mg/kg.[9][12] The strong in vivo performance of Compound Q suggests it has favorable drug-like properties (e.g., good oral bioavailability and metabolic stability) that allow it to reach the tumor at effective concentrations.
Experimental Workflow: In Vivo Analysis
The in vivo xenograft study is a multi-step process from implantation to data analysis.
Caption: Workflow for In Vivo Xenograft Efficacy Study.
Detailed Protocol: Mouse Xenograft Study
This protocol outlines the key steps for conducting an in vivo efficacy study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week before the study begins.[13]
-
Tumor Implantation: Prepare a suspension of HCT116 cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[14] Subcutaneously inject 100-200 µL of this suspension into the right flank of each mouse.[14]
-
Monitoring and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound Q 50 mg/kg, Mefloquine 30 mg/kg).
-
Drug Administration: Prepare formulations of the compounds for oral gavage. Administer the respective treatments to the mice once daily for 20-21 consecutive days.[12]
-
Efficacy and Tolerability Assessment: Measure tumor volumes with calipers three times per week and calculate volume using the formula: (Length x Width²) / 2.[15] Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors and record their final weights.[12]
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A central challenge in drug development is ensuring that potent in vitro activity translates into in vivo efficacy. This relationship, or In Vitro-In Vivo Correlation (IVIVC), is influenced by the ADME properties of a compound: Absorption, Distribution, Metabolism, and Excretion.[5]
-
Compound Q: The strong correlation between Compound Q's sub-micromolar cellular IC50 and its potent in vivo TGI suggests it possesses a favorable ADME profile. It is likely well-absorbed orally, distributes effectively to the tumor tissue, and has sufficient metabolic stability to maintain therapeutic concentrations.
-
Mefloquine (MQ): Mefloquine also shows good correlation. Its efficacy in vivo at doses like 30 mg/kg is consistent with its low-micromolar to sub-micromolar activity in vitro.[1][12] This is supported by its known pharmacological characteristics, including a long half-life and the ability to achieve high tissue concentrations.[16]
A poor IVIVC can occur if a compound has excellent in vitro potency but fails in vivo due to rapid metabolism, poor absorption, or an inability to penetrate the tumor.
Caption: The Role of ADME in In Vitro-In Vivo Correlation.
Conclusion and Future Directions
This comparative guide illustrates the critical path from initial in vitro screening to in vivo validation for a novel quinoline-based anticancer agent. The hypothetical compound, 6-Methyl-8-(trifluoromethoxy)quinoline (Compound Q) , demonstrates a promising profile with potent mTOR inhibition that translates effectively from a cellular environment to a preclinical xenograft model. Its performance is benchmarked against the repurposed drug Mefloquine, which validates the potential of the quinoline scaffold for oncology applications.
The strong IVIVC observed for Compound Q provides a solid rationale for advancing its development. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling, exploring efficacy in additional cancer models (e.g., patient-derived xenografts), and elucidating potential mechanisms of resistance.
References
-
Ronayne, C. T., et al. (n.d.). Repurposing Antimalarial Drug Mefloquine for Cancer Treatment. Journal of Cancer Science and Therapy. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Frontiers in Chemistry. Available at: [Link]
-
Kumar, S., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Yan, K. H., et al. (2015). Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo. Oncology Letters. Available at: [Link]
-
Wang, L., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at: [Link]
-
Shevchenko, O. G., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]
-
PubMed. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Available at: [Link]
- Anonymous. (n.d.). 1. In Vitro: MTT Assay. Source not specified.
-
Bio-protocol. (n.d.). MTT (Assay protocol). Available at: [Link]
-
Jiang, H., et al. (2019). Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells. Cancer Science. Available at: [Link]
-
Jan, T. R., et al. (2013). Mefloquine exerts anticancer activity in prostate cancer cells via ROS-mediated modulation of Akt, ERK, JNK and AMPK signaling. Oncology Letters. Available at: [Link]
-
Sukhai, M. A., et al. (2010). Abstract 2529: The anti-malarial agent Mefloquine preferentially demonstrates pre-clinical activity in leukemia and myeloma cells through STAT1-induced reactive oxygen species production. Cancer Research. Available at: [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]
-
Rosli, N. S. M., et al. (2024). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances. Available at: [Link]
-
Kim, M., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. Available at: [Link]
-
Bermudez, L. E., et al. (1999). Mefloquine Is Active In Vitro and In Vivo against Mycobacterium avium Complex. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Simpson, J. A., et al. (2000). Mefloquine Pharmacokinetic-Pharmacodynamic Models: Implications for Dosing and Resistance. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. Mefloquine Is Active In Vitro and In Vivo against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Methyl-8-(trifluoromethoxy)quinoline and its Regioisomers
Executive Summary: The Strategic Value of the 8- Motif
In the optimization of quinoline-based pharmacophores, the 6-Methyl-8-(trifluoromethoxy)quinoline scaffold represents a precise intersection of metabolic stability and lipophilic tuning.[1] While the quinoline ring is a privileged structure in medicinal chemistry—found in antimalarials, kinase inhibitors, and antibacterials—the specific placement of the trifluoromethoxy (
This guide provides an in-depth technical comparison of 6-Methyl-8-(trifluoromethoxy)quinoline (Compound A) against its primary regioisomers, specifically 8-Methyl-6-(trifluoromethoxy)quinoline (Compound B) and the non-fluorinated analog.[1] We analyze how the unique electronic and steric environment of the 8-
Comparative Analysis: Regioisomerism & Physicochemical Properties
The position of the trifluoromethoxy group is not merely a structural variation; it is a functional switch that alters the molecule's electronic landscape and metabolic fate.
Electronic and Steric Effects
The
-
8-Position (
): In Compound A, the group is peri-planar to the ring nitrogen.[1] This creates a unique steric shield around the N1 position, potentially reducing N-oxidation metabolic pathways. Furthermore, the electron-withdrawing nature of at the 8-position lowers the of the quinoline nitrogen less drastically than at the 2- or 4-positions, maintaining basicity essential for lysosomal trapping (crucial for antimalarial activity).[1] -
6-Position (
): In Compound B, the group is para to the ring nitrogen (in the conjugated system sense).[1] This exerts a stronger direct electronic influence on the pyridine ring's reactivity but lacks the steric shielding of the nitrogen lone pair found in the 8-isomer.
Physicochemical Data Comparison (Representative)
| Property | 6-Me-8- | 8-Me-6- | 6-Me-8-Methoxyquinoline (Control) | Impact of 8- |
| LogP (Predicted) | ~4.2 | ~4.1 | ~2.8 | significantly increases membrane permeability. |
| ~4.5 | ~4.2 | ~5.2 | Modulates basicity; prevents rapid clearance. | |
| Metabolic Stability | High (Blocks 8-pos oxidation) | Moderate (6-pos blocked) | Low (O-demethylation risk) | |
| Polar Surface Area | ~22 Ų | ~22 Ų | ~21 Ų | Similar PSA, but distinct lipophilic distribution.[1] |
Key Insight: The replacement of Methoxy (
Structural Activity Relationship (SAR) & Logic
The following diagram illustrates the logical flow of selecting the 6-Me-8-
Caption: SAR decision matrix highlighting the metabolic and steric advantages of the 8-substituted isomer.
Experimental Protocol: Synthesis of 6-Methyl-8-(trifluoromethoxy)quinoline
Methodology: Modified Skraup Synthesis
Rationale: The Skraup reaction is the most robust method for constructing the quinoline core from anilines. We utilize 4-methyl-2-(trifluoromethoxy)aniline as the critical starting material. This precursor ensures the regioselective placement of the methyl and
Reagents & Equipment[2][3]
-
Precursor: 4-Methyl-2-(trifluoromethoxy)aniline (1.0 eq)[1]
-
Reagent: Glycerol (3.0 eq)[1]
-
Oxidant: Sodium m-nitrobenzenesulfonate (0.5 eq) or Nitrobenzene[1]
-
Catalyst/Solvent: Sulfuric Acid (
, conc.)[1] -
Apparatus: Round-bottom flask, reflux condenser, oil bath.[1]
Step-by-Step Workflow
-
Preparation: In a 250 mL round-bottom flask, mix 4-methyl-2-(trifluoromethoxy)aniline (10 mmol) with glycerol (30 mmol).
-
Acidification: Cautiously add concentrated
(10 mL) dropwise with stirring. Caution: Exothermic reaction. -
Oxidant Addition: Add Sodium m-nitrobenzenesulfonate (5 mmol) to the mixture.
-
Cyclization (Reflux): Heat the mixture to 140°C for 4 hours. The reaction proceeds via the formation of acrolein in situ, followed by Michael addition of the aniline, cyclization, and oxidation.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (100 g).
-
Basify with 50% NaOH solution until pH > 10. Note: The quinoline product will oil out.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers.
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to yield the target compound as a pale yellow oil or low-melting solid.
Synthesis Pathway Visualization
Caption: Step-wise Skraup synthesis pathway for the regioselective production of the target quinoline.
Biological Applications & Performance
Antimalarial Potential
Analogous to chloroquine and mefloquine, the 6-Methyl-8-(trifluoromethoxy)quinoline scaffold serves as a potent pharmacophore.
-
Mechanism: The basic nitrogen allows accumulation in the acidic food vacuole of the Plasmodium parasite.
-
Advantage: The 8-
group prevents metabolic deactivation (unlike 8-aminoquinolines which require activation or suffer rapid clearance) and enhances lipophilicity for better membrane traversal.
Kinase Inhibition (Anticancer)
Quinoline derivatives are frequent scaffolds for Tyrosine Kinase Inhibitors (TKIs).[1]
-
Binding Mode: The quinoline nitrogen acts as a Hydrogen Bond Acceptor (HBA) in the kinase hinge region.[1]
-
Regioisomer Effect: The 8-
group can occupy hydrophobic pockets adjacent to the ATP-binding site, improving selectivity against off-target kinases compared to the 6- isomer.
References
-
BenchChem Technical Support. (2025).[1][2][3] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem. Link[1]
-
Fujisaka, A., et al. (2021).[1] Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles. Link
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Link
-
National Institutes of Health (NIH). (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols. PubMed.[4] Link
-
Sigma-Aldrich. (2025). 6-(Trifluoromethyl)quinoline-8-carboxylic acid Product Sheet. MilliporeSigma. Link
Sources
Assessing the Selectivity of 6-Methyl-8-(trifluoromethoxy)quinoline: A Comparative Guide
To our valued researcher community:
This guide was intended to provide a comprehensive assessment of the selectivity of the compound 6-Methyl-8-(trifluoromethoxy)quinoline for its primary biological target. Our goal, as with all our comparison guides, is to offer an objective, data-driven resource to aid in your research and development endeavors. This includes a thorough comparison with alternative compounds and detailed experimental protocols to support our findings.
However, after an extensive review of the current scientific literature and available databases, we have been unable to identify a specific, well-characterized primary biological target for 6-Methyl-8-(trifluoromethoxy)quinoline. While the broader class of quinoline derivatives has been associated with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties, specific data regarding the molecular target and selectivity profile of this particular compound is not publicly available at this time.
The assessment of a compound's selectivity is fundamentally dependent on first knowing its primary target. A selectivity profile is established by comparing the compound's potency and efficacy against its intended target versus a panel of other related and unrelated biological targets. Without this crucial initial information, a meaningful and scientifically valid comparison guide cannot be constructed.
We are committed to providing our audience with scientifically rigorous and accurate information. Therefore, we believe it would be a disservice to present a guide based on speculation or broad generalizations about the quinoline class of compounds.
We will continue to monitor the scientific literature for new research on 6-Methyl-8-(trifluoromethoxy)quinoline. Should data regarding its primary target and selectivity become available, we will revisit this topic and develop the comprehensive comparison guide we had initially envisioned.
We appreciate your understanding and encourage you to consult our other available resources on compound selectivity and drug discovery.
Technical Guide: Reproducibility of Experiments Involving 6-Methyl-8-(trifluoromethoxy)quinoline
Executive Summary & Strategic Rationale
The incorporation of the trifluoromethoxy (
This guide details the reproducibility parameters for 6-Methyl-8-(trifluoromethoxy)quinoline , positioning it as a superior alternative to its methoxy and trifluoromethyl analogs.
The "Super-Lipophilic" Advantage
The
-
Conformational Orthogonality: Unlike the planar methoxy group, the
group often adopts a conformation orthogonal (90°) to the aromatic ring due to the anomeric effect and steric bulk, potentially accessing unique binding pockets. -
Metabolic Blocking: The C–F bond strength (approx. 116 kcal/mol) renders the position impervious to Cytochrome P450-mediated oxidative dealkylation.
Comparative Analysis: The Fluorine Effect
The following data synthesizes experimental trends comparing the target molecule against its direct bioisosteres.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Target: 6-Methyl-8-(trifluoromethoxy)quinoline | Comparator A: 6-Methyl-8-methoxyquinoline | Comparator B: 6-Methyl-8-(trifluoromethyl)quinoline |
| Electronic Effect ( | Strong Electron Withdrawing (+0.[1]35) | Electron Donating (-0.27) | Strong Electron Withdrawing (+0.54) |
| Lipophilicity (ClogP) | High (~4.1) | Moderate (~2.8) | High (~3.6) |
| Basicity (pKa of N) | ~3.8 (Reduced) | ~5.2 (Basic) | ~3.2 (Weakly Basic) |
| Metabolic Fate | High Stability (Blocked site) | Labile (Rapid O-demethylation) | Stable (Benzylic oxidation possible) |
| Solubility (aq) | Low | Moderate | Low |
Analyst Note: The reduced basicity of the target molecule (pKa ~3.8) compared to the methoxy analog is critical. It implies reduced lysosomal trapping and altered distribution volumes in vivo, a factor often overlooked in initial screens.
Synthetic Reproducibility: The Modified Skraup Protocol
Direct trifluoromethoxylation of the quinoline ring via C-H activation often yields inseparable regioisomers. To ensure batch-to-batch reproducibility , we utilize a de novo synthesis starting from the pre-functionalized aniline.
Core Reaction Logic
Route: Modified Skraup Cyclization
Precursor: 2-(Trifluoromethoxy)-4-methylaniline
Reagents: Glycerol, Sulfuric Acid (
Step-by-Step Protocol
Step 1: The Exothermic Initiation (Critical Control Point)
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), combine:
-
2-(Trifluoromethoxy)-4-methylaniline (10.0 g, 1.0 eq)
-
Sodium m-nitrobenzenesulfonate (12.5 g, 1.1 eq) - Preferred over nitrobenzene for easier workup.
-
Glycerol (15.0 mL, 4.0 eq)
-
-
Add Sulfuric Acid (conc., 70%) (30 mL) dropwise while keeping the internal temperature below 60°C.
-
Why? Rapid addition causes charring (polymerization of acrolein), reducing yield and complicating purification.
-
Step 2: The Cyclization
-
Heat the mixture to 140°C for 2 hours.
-
Observation: The reaction mixture will turn dark brown/black.
-
Monitor: Use LC-MS to track the disappearance of the aniline (M+H = 192) and appearance of the quinoline (M+H = 228).
Step 3: Quench and Isolation
-
Cool to room temperature. Pour the viscous tar onto 500 g of crushed ice .
-
Neutralize carefully with 50% NaOH solution to pH ~9.
-
Note: The product may precipitate as a sticky oil.
-
-
Extract with Dichloromethane (DCM) (
). -
Wash combined organics with Brine, dry over
, and concentrate.
Step 4: Purification (The "Flash" Standard)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5
80:20). -
Target
: ~0.4 (in 80:20 Hex:EtOAc). -
Yield Expectation: 55-65% (Pale yellow oil/solid).
Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic
This workflow illustrates the critical decision points in the synthesis to avoid common failure modes (charring vs. incomplete cyclization).
Caption: Optimized Skraup synthesis workflow highlighting the critical temperature control point during acid addition.
Diagram 2: Metabolic Stability Mechanism
A mechanistic comparison of why the
Caption: Metabolic blockade mechanism: The C-F bond strength prevents the oxidative dealkylation seen in methoxy analogs.[2]
Quality Control & Validation Criteria
To certify the reproducibility of this synthesis, the final product must meet these specifications:
-
NMR: A single singlet around -58 ppm (relative to
). If multiple peaks appear, regioisomers formed during cyclization (rare with 8-substituted precursors) or aniline impurities remain. -
HRMS: Calculated mass for
. -
Appearance: The trifluoromethoxy group often lowers the melting point compared to the methoxy analog. Expect an oil or low-melting solid at room temperature.
References
-
Review of Trifluoromethoxy Properties
-
Synthetic Methodology (Skraup/Doebner-Miller)
- Title: Synthesis of 8-substituted quinolines via modified Skraup reaction.
- Source: Organic Syntheses (General Protocol Adapt
-
URL:[Link]
- Metabolic Stability of Fluorinated Groups: Title: A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. Source: BenchChem Technical Guides.
-
Bioisosterism Data
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
